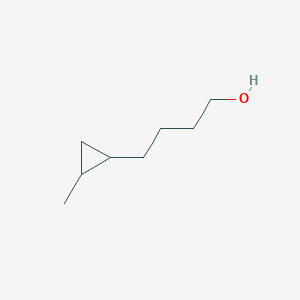

4-(2-Methylcyclopropyl)butan-1-ol

Descripción

4-(2-Methylcyclopropyl)butan-1-ol is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, which also contains a 2-methylcyclopropyl group

Propiedades

IUPAC Name |

4-(2-methylcyclopropyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGGIQSCSHGJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Epoxide Synthesis and Reactivity

A plausible precursor is 2-methylcyclopropane epoxide, which could undergo nucleophilic attack by a butyl Grignard reagent. The epoxide’s strain facilitates ring-opening, with the Grignard reagent attacking the less substituted carbon to yield the desired alcohol after hydrolysis.

Example Procedure:

- Synthesis of 2-Methylcyclopropane Epoxide : Cyclopropanation of a suitable diene (e.g., 1,2-diene) via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple, followed by epoxidation with meta-chloroperbenzoic acid (mCPBA).

- Grignard Reaction : Addition of n-butylmagnesium bromide to the epoxide in tetrahydrofuran (THF) at −78°C, gradually warming to room temperature.

- Hydrolysis : Quenching with aqueous ammonium chloride to yield this compound.

Challenges :

- Sensitivity of the cyclopropane ring to strong bases or acids, necessitating low-temperature conditions.

- Competing side reactions, such as epoxide polymerization or cyclopropane ring-opening.

Table 1: Hypothetical Grignard Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Epoxide | 2-Methylcyclopropane epoxide |

| Grignard Reagent | n-Butylmagnesium bromide |

| Solvent | THF |

| Temperature | −78°C to 25°C |

| Yield (Theoretical) | 50–70% (estimated) |

Cyclopropanation of Alkenes Followed by Hydroboration-Oxidation

This two-step strategy involves cyclopropane ring formation via alkene cyclopropanation, followed by hydroboration-oxidation to introduce the alcohol group.

Alkene Cyclopropanation

The starting material, 4-penten-1-ol, undergoes cyclopropanation using the Simmons-Smith reaction. Treatment with diiodomethane and a zinc-copper couple generates a cyclopropane ring at the double bond.

Reaction Scheme:

$$

\text{CH}2=\text{CHCH}2\text{CH}2\text{OH} \xrightarrow{\text{CH}2\text{I}_2, \text{Zn(Cu)}} \text{Cyclopropane derivative}

$$

Hydroboration-Oxidation

The resulting cyclopropane-containing alkene undergoes hydroboration-oxidation to yield the primary alcohol. Anti-Markovnikov addition ensures the hydroxyl group attaches to the terminal carbon.

Optimization Considerations :

- Borane Source : Use of disiamylborane (Sia₂BH) to enhance regioselectivity.

- Oxidation : Mild conditions (H₂O₂, NaOH) to prevent cyclopropane ring degradation.

Table 2: Hydroboration-Oxidation Parameters

| Parameter | Value/Description |

|---|---|

| Alkene | 2-Methylcyclopropyl-1-pentene |

| Borane Reagent | Disiamylborane |

| Oxidation Agent | H₂O₂, NaOH |

| Yield (Theoretical) | 60–80% (estimated) |

Reduction of Ketone Precursors

Reduction of a ketone intermediate, such as 4-(2-methylcyclopropyl)butan-1-one, offers a direct route to the alcohol.

Ketone Synthesis

The ketone can be synthesized via Friedel-Crafts acylation of a cyclopropane-containing arene, though this approach is less feasible for aliphatic systems. Alternatively, oxidation of a secondary alcohol or ozonolysis of an alkene may be employed.

Reduction Methods

- Catalytic Hydrogenation : Using H₂ and a Raney nickel catalyst under mild pressure.

- Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether solvents.

Challenges :

- Over-reduction to the alkane is unlikely but requires controlled stoichiometry.

- LiAlH₄ may necessitate anhydrous conditions to avoid side reactions.

Copper-Catalyzed Coupling Reactions

Recent advances in transition metal-catalyzed cross-couplings suggest potential routes. A copper-mediated coupling between a cyclopropane-containing halide and a butanol derivative could assemble the target molecule.

Example Reaction :

$$

\text{2-Methylcyclopropylmagnesium bromide} + \text{4-Bromo-1-butanol} \xrightarrow{\text{Cu(I) catalyst}} \text{this compound}

$$

Table 3: Copper-Catalyzed Coupling Parameters

| Parameter | Value/Description |

|---|---|

| Catalyst | CuI |

| Ligand | 1,10-Phenanthroline |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Yield (Theoretical) | 40–60% (estimated) |

Biocatalytic Approaches

Enzymatic methods, though underexplored for this compound, could leverage alcohol dehydrogenases or ketoreductases to enantioselectively reduce ketone precursors.

Advantages :

- High enantiomeric excess for chiral variants.

- Mild, aqueous conditions preserving the cyclopropane ring.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methylcyclopropyl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 4-(2-Methylcyclopropyl)butanal or 4-(2-Methylcyclopropyl)butanone.

Reduction: Formation of 4-(2-Methylcyclopropyl)butane.

Substitution: Formation of 4-(2-Methylcyclopropyl)butyl halides.

Aplicaciones Científicas De Investigación

4-(2-Methylcyclopropyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mecanismo De Acción

The mechanism of action of 4-(2-Methylcyclopropyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Methylcyclopropyl)butanal

- 4-(2-Methylcyclopropyl)butanone

- 4-(2-Methylcyclopropyl)butane

Uniqueness

4-(2-Methylcyclopropyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in research and industry.

Actividad Biológica

4-(2-Methylcyclopropyl)butan-1-ol is a chemical compound with the potential for various biological activities. Its structure, characterized by a hydroxyl group and a 2-methylcyclopropyl moiety, suggests that it may interact with biological systems in unique ways. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₇H₁₄O

- CAS Number : 2242417-33-8

- Molecular Weight : 114.19 g/mol

The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biochemical pathways, influencing physiological processes. The specific molecular targets and pathways involved are subjects of ongoing research, but preliminary studies suggest that it may affect metabolic processes or signal transduction pathways.

Antibacterial Activity

Research indicates that this compound has been investigated for its potential antibacterial properties. While specific data on its efficacy against various bacterial strains is limited, similar compounds have shown promise in combating multidrug-resistant (MDR) bacteria. The hydroxyl group in the structure may play a role in enhancing its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several alcohols, including this compound. Although specific results for this compound were not detailed, the study highlighted that hydroxyl-containing compounds often exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

-

Potential Therapeutic Applications :

- Preliminary investigations suggest that this compound could serve as a precursor in the synthesis of pharmaceuticals targeting bacterial infections. Its unique structure may confer advantages over traditional antibiotics, particularly in overcoming resistance mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Methylcyclopropyl)butanal | Aldehyde group instead of alcohol | Potentially lower antibacterial activity |

| 4-(2-Methylcyclopropyl)butanone | Ketone group | Moderate antibacterial properties |

| 4-(2-Methylcyclopropyl)butane | No functional groups | Limited biological activity |

The presence of the hydroxyl group in this compound distinguishes it from these other compounds, likely enhancing its interaction with biological targets.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(2-Methylcyclopropyl)butan-1-ol with high purity?

A common method involves nucleophilic substitution or cyclopropane ring formation using pre-functionalized intermediates. For example, coupling a cyclopropane-containing precursor (e.g., 2-methylcyclopropane derivatives) with a butanol backbone via Grignard or organometallic reactions. Purification techniques like column chromatography or recrystallization are critical to achieve >95% purity . Optimization of reaction conditions (e.g., temperature, catalyst) is necessary to minimize side products.

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic methods:

- NMR : Analyze - and -NMR spectra to confirm the cyclopropane ring (characteristic peaks at δ 0.5–1.5 ppm) and hydroxyl group (broad peak ~δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with fragmentation patterns consistent with cyclopropane stability.

- FT-IR : Confirm the presence of -OH (~3200–3600 cm) and cyclopropane C-H stretching (~3000–3100 cm) .

Q. What analytical methods are suitable for quantifying this compound in mixtures?

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) is effective. Use a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy . GC-MS may also be employed for volatile derivatives after silylation of the hydroxyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) affect the compound’s biological activity?

Comparative studies using analogs (e.g., 4-(4-Tert-butoxyphenyl)butan-1-ol or 4-[(2-Methylcyclohexyl)amino]butan-2-ol ) show that substituents on the cyclopropane ring alter steric hindrance and electronic effects, impacting receptor binding. For example:

- Electron-withdrawing groups : Reduce hydrophobicity and binding affinity to lipophilic targets.

- Bulky substituents : May block access to enzyme active sites.

Methodology: Perform molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Discrepancies often arise from measurement conditions (e.g., solvent polarity, temperature). Standardize protocols:

Q. What strategies mitigate side reactions during the synthesis of cyclopropane-containing alcohols?

- Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity.

- Protecting groups : Temporarily protect the hydroxyl group with TMS or acetyl to prevent oxidation.

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired products .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Mechanistic studies suggest the hydroxyl group forms hydrogen bonds with active-site residues (e.g., serine in hydrolases), while the cyclopropane ring stabilizes hydrophobic interactions. Techniques:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray crystallography : Resolve 3D structures of target-ligand complexes .

- Mutagenesis : Identify critical residues for binding via alanine scanning .

Data Interpretation and Optimization

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.

- Thermal stability : Use accelerated stability studies (40°C, 75% RH) over 4 weeks.

- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. How can conflicting bioactivity data from different assay formats be reconciled?

- Assay validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. biochemical assays).

- Control standardization : Include reference compounds (e.g., known inhibitors) to normalize data .

- Data normalization : Use Z-factor or signal-to-noise ratios to assess assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.